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Compound of Interest

Compound Name: Radotinib-d6

Cat. No.: B10820353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic

labeling of Radotinib-d6, a deuterated internal standard crucial for the accurate quantification

of the tyrosine kinase inhibitor Radotinib in pharmacokinetic and metabolic studies. This

document details the chemical properties, a proposed synthesis pathway, and the mechanism

of action of Radotinib.

Introduction to Radotinib and its Deuterated Analog
Radotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of

chronic myeloid leukemia (CML).[1][2] To facilitate its clinical development and therapeutic drug

monitoring, a stable isotope-labeled internal standard, Radotinib-d6, is employed. The

deuterated analog allows for precise quantification in complex biological matrices by mass

spectrometry.[3]

Radotinib-d6, formally named 4-(methyl-d3)-N-[3-(4-methyl-1H-imidazol-1-yl)-5-

(trifluoromethyl)phenyl]-3-[[4-(2-pyrazinyl)-2-pyrimidinyl]amino]-benzamide-2,5,6-d3, has

deuterium atoms incorporated at the methyl group and on the benzamide ring, providing a

stable isotopic signature.[3]
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The key physicochemical properties and available quantitative data for Radotinib-d6 are

summarized in the table below for easy reference and comparison.

Property Value Reference

Formal Name

4-(methyl-d3)-N-[3-(4-methyl-

1H-imidazol-1-yl)-5-

(trifluoromethyl)phenyl]-3-[[4-

(2-pyrazinyl)-2-

pyrimidinyl]amino]-benzamide-

2,5,6-d3

[3]

CAS Number 2754051-83-5 [3]

Molecular Formula C₂₇H₁₅D₆F₃N₈O [3]

Formula Weight 536.5 g/mol [3]

Isotopic Purity ≥99% deuterated forms (d₁-d₆) [3]

Appearance Solid

Solubility Soluble in DMSO [3]

Proposed Synthesis of Radotinib-d6: An
Experimental Protocol
While a specific, publicly available, step-by-step synthesis protocol for Radotinib-d6 is not

documented, a plausible synthetic route can be proposed based on the known synthesis of

Radotinib, which is structurally similar to Nilotinib, and general deuteration techniques. The

following multi-step synthesis is a hypothetical pathway.

Step 1: Synthesis of Deuterated 4-Methyl-3-nitrobenzoic acid (d3)

A plausible initial step involves the deuteration of the methyl group of 4-methyl-3-nitrobenzoic

acid. This could be achieved through a variety of methods, including base-catalyzed hydrogen-

deuterium exchange using a suitable deuterium source like D₂O under elevated temperatures.

Step 2: Reduction of the Nitro Group
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The nitro group of the deuterated intermediate is then reduced to an amine to yield 3-amino-4-

(methyl-d3)-benzoic acid. Standard reduction conditions, such as catalytic hydrogenation with

H₂/Pd-C, can be employed.

Step 3: Coupling with 2-(Pyrazin-2-yl)-4-chloro-pyrimidine

The synthesized deuterated aminobenzoic acid is then coupled with 2-(pyrazin-2-yl)-4-chloro-

pyrimidine via a nucleophilic aromatic substitution reaction to form the core structure of

Radotinib.

Step 4: Amide Bond Formation

The carboxylic acid group of the intermediate is activated, for example using thionyl chloride

(SOCl₂) or a coupling agent like HATU, and then reacted with 3-(4-methyl-1H-imidazol-1-yl)-5-

(trifluoromethyl)aniline to form the final amide bond.

Step 5: Aromatic Deuteration

The final step involves the deuteration of the benzamide ring at positions 2, 5, and 6. This could

potentially be achieved through an acid-catalyzed hydrogen-deuterium exchange reaction in a

strong deuterated acid, such as D₂SO₄, or through metal-catalyzed deuteration methods.

Purification: The final product, Radotinib-d6, would require purification, likely through column

chromatography followed by recrystallization to achieve high purity.

Characterization: The structure and isotopic enrichment of the final compound would be

confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Mechanism of Action and Signaling Pathway
Radotinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the

constitutively active fusion protein responsible for the pathogenesis of Philadelphia

chromosome-positive CML.[1][2] By binding to the ATP-binding site of the Bcr-Abl kinase,

Radotinib blocks its catalytic activity, thereby inhibiting the downstream signaling pathways that

lead to uncontrolled proliferation of leukemic cells and promoting apoptosis.[3] Radotinib also

inhibits the Platelet-Derived Growth Factor Receptor (PDGFR).[3]
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Radotinib's inhibitory action on BCR-ABL and PDGFR signaling.

Experimental Workflow for Synthesis and Analysis
The general workflow for the synthesis and subsequent analysis of Radotinib-d6 for use as an

internal standard is depicted below.
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General workflow for Radotinib-d6 synthesis and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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